molecular formula C25H21ClNO2P B8491505 4-Nitrobenzyltriphenylphosphonium chloride CAS No. 1530-42-3

4-Nitrobenzyltriphenylphosphonium chloride

Cat. No. B8491505
CAS RN: 1530-42-3
M. Wt: 433.9 g/mol
InChI Key: WRXNAQRUFGEKSK-UHFFFAOYSA-M
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Description

4-Nitrobenzyltriphenylphosphonium chloride is a useful research compound. Its molecular formula is C25H21ClNO2P and its molecular weight is 433.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrobenzyltriphenylphosphonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrobenzyltriphenylphosphonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1530-42-3

Product Name

4-Nitrobenzyltriphenylphosphonium chloride

Molecular Formula

C25H21ClNO2P

Molecular Weight

433.9 g/mol

IUPAC Name

(4-nitrophenyl)methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C25H21NO2P.ClH/c27-26(28)22-18-16-21(17-19-22)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1

InChI Key

WRXNAQRUFGEKSK-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 26.3 g (0.10 moles) of triphenylphosphide and 17.2 g (0.10 moles) of p-nitrobenzyl chloride in 50 ml of benezene is refluxed for 2 hours. After cooling the solid is collected and washed with benzene. Crystallization from carbon tetrachloride petroleum ether gives colorless crystals, m.p. 278°-280° C.
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Triphenylphosphine (38.17 g, 0.146 mole) and 4-nitrobenzyl chloride (25g, 0.146 mole) were dissolved in CH3CN (100 mL) and heated at reflux for 2 hours, and then allowed to cool to room temperature. The reaction mixture was diluted with Et2O (300 mL), the white solid was filtered, washed with Et2O (200 mL), and dried in vacuo, giving 53.3 g (84%) of 4-nitrobenzyltriphenylphosphonium chloride as a single spot on TLC: (Rf =0.71, 4:1:1 butanol:acetic acid:water). 1H-NMR (d6 -DMSO): 5.40-5.50 (2H, d, CH2P, J=20 Hz); 7.20-7.40 (2H, dd, aromatic); 7.40-7.80 (12H, m, aromatic); 7.90-8.00 (3H, m, aromatic); 8.10-8.20 (2H, d, aromatic).
Quantity
38.17 g
Type
reactant
Reaction Step One
Quantity
0.146 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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